![molecular formula C9H9ClN2O B2853026 3-(1,2-Oxazol-3-yl)aniline hydrochloride CAS No. 2138236-02-7](/img/structure/B2853026.png)
3-(1,2-Oxazol-3-yl)aniline hydrochloride
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Description
3-(1,2-Oxazol-3-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H9ClN2O . It is a powder form substance and its IUPAC name is 3-(isoxazol-3-yl)aniline hydrochloride .
Molecular Structure Analysis
The InChI code for 3-(1,2-Oxazol-3-yl)aniline hydrochloride is 1S/C9H8N2O.ClH/c10-8-3-1-2-7 (6-8)9-4-5-12-11-9;/h1-6H,10H2;1H . This indicates the presence of a chlorine atom (Cl), which is part of the hydrochloride group, and an oxazole ring in the structure.Physical And Chemical Properties Analysis
3-(1,2-Oxazol-3-yl)aniline hydrochloride is a powder form substance . It has a molecular weight of 196.64 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Safety and Hazards
The safety information for 3-(1,2-Oxazol-3-yl)aniline hydrochloride indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 3-(1,2-Oxazol-3-yl)aniline hydrochloride, also known as 3-OYA, is mild steel . Mild steel is widely used in various industries due to its availability, physical properties, and cost-effectiveness . It experiences significant corrosion when exposed to acidic solutions used in processes such as acid de-scaling, oil well acidizing, acid pickling, petrochemical processes, and industrial cleaning .
Mode of Action
3-OYA interacts with its target, mild steel, by forming a protective adsorption layer on the steel surface . This effectively inhibits the corrosion rate and enhances inhibitory efficacy . The Δ G a d s o value indicated the occurrence of both physical and chemical adsorption mechanisms on the mild steel surface .
Biochemical Pathways
It’s known that the size and geometry of oxazole derivatives, like 3-oya, influence their inhibitory activity .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness as a corrosion inhibitor was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .
Result of Action
The molecular and cellular effects of 3-OYA’s action result in an outstanding protection efficacy of 93.5% against corrosion at a concentration of 0.05 mM . This remarkable performance is attributed to the formation of a protective adsorption layer on the mild steel surface .
Action Environment
The action, efficacy, and stability of 3-OYA are influenced by environmental factors such as the concentration of the inhibitor and the temperature . The inhibition efficiency was found to increase with increasing inhibitor concentration, while it decreased with rising temperature .
properties
IUPAC Name |
3-(1,2-oxazol-3-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7(6-8)9-4-5-12-11-9;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJPVBFCHKUEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2138236-02-7 |
Source
|
Record name | 3-(1,2-oxazol-3-yl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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